
2-(3-Hydroxycyclopentyl)acetic acid
描述
2-(3-Hydroxycyclopentyl)acetic acid is a cyclic fatty acid with a molecular weight of 182.21 g/mol. This compound is known for its various applications in research and industry, including the cosmetic and pharmaceutical sectors. It is also recognized for its anti-inflammatory and antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxycyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .
化学反应分析
Types of Reactions
2-(3-Hydroxycyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Hydroxycyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the cosmetic industry for its beneficial properties and in the pharmaceutical industry for drug development.
作用机制
The mechanism of action of 2-(3-Hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The exact molecular targets and pathways are still under investigation, but it is known to interact with various enzymes and receptors involved in these processes .
相似化合物的比较
Similar Compounds
2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids: These compounds are structurally similar and have been investigated for their uricosuric and diuretic activities.
(4-Acylphenoxy)acetic acids: These compounds exhibit similar properties and have been studied for their biological activities.
Uniqueness
2-(3-Hydroxycyclopentyl)acetic acid stands out due to its unique cyclic structure and the presence of both hydroxy and acetic acid functional groups. This combination of features contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-(3-hydroxycyclopentyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUMJUGKJCELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(((Dimethylamino)methylene)amino)pyrimidin-2-yl]benzoic acid methyl ester](/img/structure/B3319317.png)
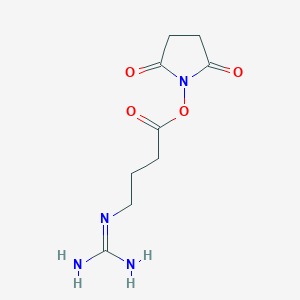
![2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3319329.png)
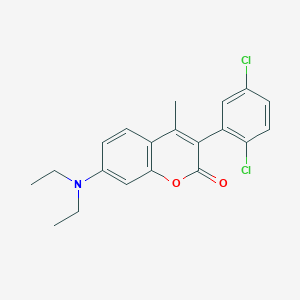

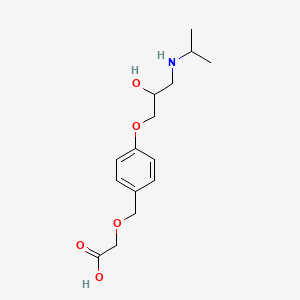
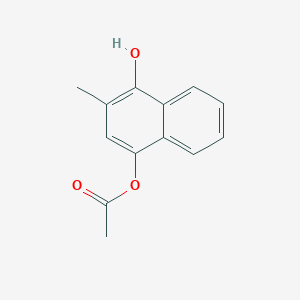

![methyl 6-amino-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3319390.png)

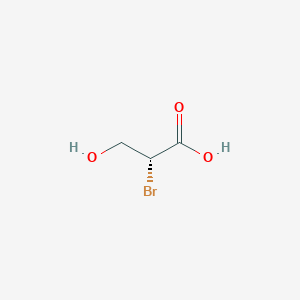
![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)
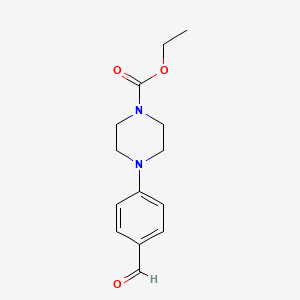
![1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9-dien-2-one](/img/structure/B3319423.png)
